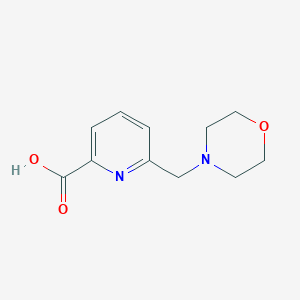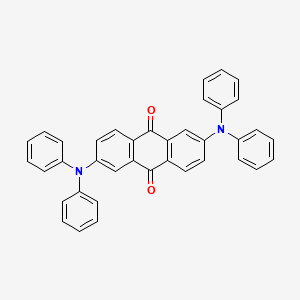
2,6-双(二苯氨基)蒽-9,10-二酮
描述
2,6-Bis(diphenylamino)anthracene-9,10-dione, also known as AQ(PhDPA), is a compound with a structure that includes electron donor and acceptor units . It has been reported to exhibit efficient red light thermally activated delayed fluorescence . This compound is a useful organic charge transfer compound and dye, whose charge transfer-induced torsional dynamics have been documented .
Molecular Structure Analysis
The molecular structure of 2,6-Bis(diphenylamino)anthracene-9,10-dione is directly determined by its molecular formula, C38H26N2O2 . The structure of the molecule and its conformation directly determine its excited-state electronic structure, which in turn affects the efficiency of reverse intersystem crossing to produce delayed fluorescence .Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-Bis(diphenylamino)anthracene-9,10-dione include a molecular weight of 542.64 . The density is 1.258±0.06 g/cm3 (Predicted) and the acidity coefficient (pKa) is -3.09±0.60 (Predicted) .科学研究应用
DNA 结合和抗癌潜力
研究已经探索了蒽-9,10-二酮的 DNA 结合特性,包括 2,6-双(二苯氨基)蒽-9,10-二酮。这些化合物表现出显着的 DNA 结合特性,并由于其细胞毒性特性而显示出作为抗癌剂的潜力,这可能不同于其他蒽-9,10-二酮细胞毒素 (Agbandje 等人,1992 年)。
用于器件的电致发光材料
二氨基蒽衍生物(包括 2,6-双(二苯氨基)蒽-9,10-二酮)已用于合成电致发光材料。这些化合物用于有机发光二极管 (OLED) 等器件中,展示了它们在电子和显示技术领域的潜力 (Yu 等人,2002 年)。
半导体性质
2,6-双(二苯氨基)蒽-9,10-二酮因其在有机薄膜晶体管 (OTFT) 中的半导体性质而受到研究。该化合物表现出高电荷载流子迁移率的能力使其成为电子和光电应用的候选者 (Bae 等人,2010 年)。
在化学传感器中的应用
该化合物还被用于化学传感器的开发中,特别是用于检测 Cu2+ 等金属离子。2,6-双(二苯氨基)蒽-9,10-二酮的独特结构允许与这些离子发生特异性相互作用,使其在环境监测和分析化学中很有用 (Kaur & Kumar, 2008)。
催化和化学合成
该化合物在催化和化学合成领域也很重要,其衍生物用于各种化学反应。其结构促进了络合物的形成,并且可以影响化学反应的效率和选择性 (Watson 等人,2006 年)。
光电应用
最后,2,6-双(二苯氨基)蒽-9,10-二酮衍生物因其在光电应用中的用途而受到研究。它们形成稳定且高性能半导体材料的能力使其适用于各种光电器件 (Tao 等人,2021 年)。
安全和危害
The safety information for 2,6-Bis(diphenylamino)anthracene-9,10-dione includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . It should be stored in a dark place, in an inert atmosphere, and in a freezer under -20°C .
作用机制
Target of Action
It is known to be a useful organic charge transfer compound and dye .
Mode of Action
The mode of action of 2,6-Bis(diphenylamino)anthracene-9,10-dione involves charge transfer-induced torsional dynamics . This suggests that the compound may interact with its targets by transferring charge, leading to changes in the targets’ dynamics.
生化分析
Biochemical Properties
2,6-Bis(diphenylamino)anthracene-9,10-dione plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been documented to interact with α-glucosidase, exhibiting strong inhibitory effects . This interaction is crucial for understanding the compound’s role in metabolic pathways and its potential therapeutic applications. The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity and affecting the overall biochemical reaction.
Cellular Effects
The effects of 2,6-Bis(diphenylamino)anthracene-9,10-dione on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with α-glucosidase can lead to changes in glucose metabolism, which is vital for understanding its impact on cellular energy production and storage . Additionally, the compound’s ability to inhibit specific enzymes can result in altered cellular responses, making it a valuable tool for studying cellular mechanisms.
Molecular Mechanism
At the molecular level, 2,6-Bis(diphenylamino)anthracene-9,10-dione exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly for α-glucosidase, by binding to its active site and preventing substrate access . This inhibition leads to a decrease in enzyme activity, which can have downstream effects on metabolic pathways and cellular functions. The compound’s ability to modulate gene expression further highlights its role in regulating cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Bis(diphenylamino)anthracene-9,10-dione can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as being kept in a dark place and stored in a freezer at temperatures below -20°C . Over time, any degradation of the compound can lead to reduced efficacy and altered biochemical interactions, which must be considered in long-term studies.
Dosage Effects in Animal Models
The effects of 2,6-Bis(diphenylamino)anthracene-9,10-dione vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Understanding the dosage threshold is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
2,6-Bis(diphenylamino)anthracene-9,10-dione is involved in various metabolic pathways, primarily through its interaction with enzymes like α-glucosidase . By inhibiting this enzyme, the compound affects glucose metabolism, which can have significant implications for energy production and storage in cells. Additionally, its interactions with other enzymes and cofactors can influence metabolic flux and metabolite levels, further highlighting its role in cellular metabolism.
Transport and Distribution
The transport and distribution of 2,6-Bis(diphenylamino)anthracene-9,10-dione within cells and tissues are essential for understanding its biochemical effects. The compound is likely transported via specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can accumulate in specific compartments, where it exerts its biochemical effects. The distribution pattern of the compound can influence its overall efficacy and impact on cellular functions.
Subcellular Localization
The subcellular localization of 2,6-Bis(diphenylamino)anthracene-9,10-dione is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization within the mitochondria can affect cellular energy production, while its presence in the nucleus can influence gene expression. Understanding the subcellular distribution of the compound provides insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
2,6-bis(N-phenylanilino)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H26N2O2/c41-37-34-24-22-32(40(29-17-9-3-10-18-29)30-19-11-4-12-20-30)26-36(34)38(42)33-23-21-31(25-35(33)37)39(27-13-5-1-6-14-27)28-15-7-2-8-16-28/h1-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZENEWLXCXPNFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C(=O)C5=C(C4=O)C=CC(=C5)N(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90730627 | |
| Record name | 2,6-Bis(diphenylamino)anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90730627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868850-50-4 | |
| Record name | 2,6-Bis(diphenylamino)anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90730627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


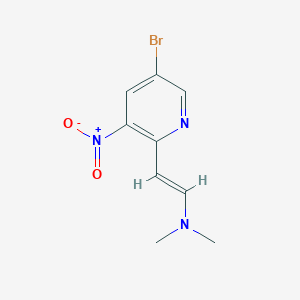
![4-chloro-5,6-dihydro-7H-Cyclopenta[b]pyridin-7-one](/img/structure/B1375023.png)
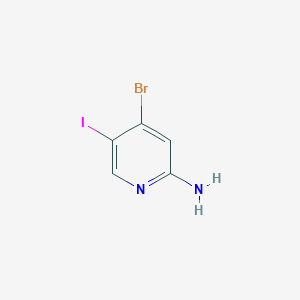

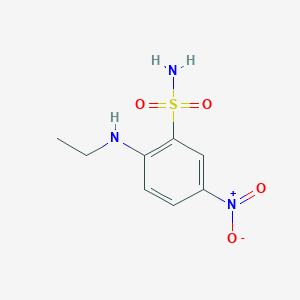
![3-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1375028.png)
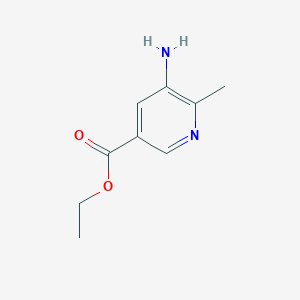
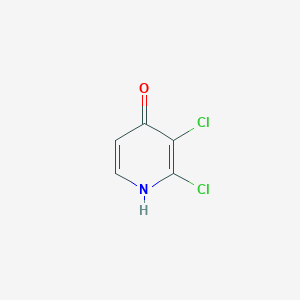



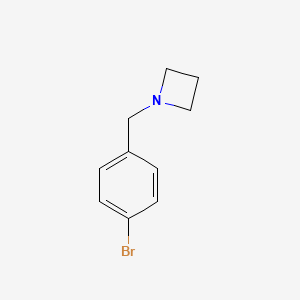
![7-bromo-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1375043.png)
